molecular formula C12H15NO3 B8500560 Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate

Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate

Cat. No.: B8500560
M. Wt: 221.25 g/mol
InChI Key: QHXZPYHSQPRBEI-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate is a β-keto ester derivative characterized by a pyridine moiety at the 3-position of the benzyl substituent. Its structure combines a reactive β-keto ester group with a heteroaromatic pyridylmethyl side chain, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 3-oxo-2-(pyridin-3-ylmethyl)butanoate

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11(9(2)14)7-10-5-4-6-13-8-10/h4-6,8,11H,3,7H2,1-2H3

InChI Key

QHXZPYHSQPRBEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN=CC=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl acetoacetate with 3-pyridylmethyl chloride in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of ethyl alpha-(3-pyridylmethyl)acetoacetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl ketones, while reduction can produce pyridyl alcohols.

Scientific Research Applications

Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl alpha-(3-pyridylmethyl)acetoacetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the pyridine ring, which can participate in coordination with metal ions or other reactive species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The pyridylmethyl group in Ethyl 3-oxo-2-(3-pyridylmethyl)butanoate distinguishes it from analogs with phenyl, benzyl, or other heterocyclic substituents. Key comparisons include:

Table 1: Substituent Impact on Molecular Properties
Compound Name Substituent Molecular Weight Key Functional Groups
This compound (Target) 3-Pyridylmethyl ~249.3 (calc.) β-keto ester, pyridine
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate 2,5-Dioxopyrrolidin-3-yl 255.2 β-keto ester, diketopyrrolidine
Ethyl (2E)-3-oxo-2-(4-nitrophenylhydrazono)butanoate 4-Nitrophenylhydrazono 293.3 β-keto ester, nitroaryl hydrazone
Ethyl 3-oxo-2-(4-(trifluoromethyl)benzyl)butanoate 4-Trifluoromethylbenzyl 289.2 β-keto ester, CF₃-benzyl
Ethyl 3-oxo-2-phenylbutanoate Phenyl 206.2 β-keto ester, phenyl

Key Observations :

  • Pyridine vs.
  • Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) substituents increase electrophilicity, which may influence reactivity in nucleophilic additions or cyclizations .

Key Observations :

  • Bulky or electron-deficient substituents (e.g., trimethoxybenzylidene) reduce yields due to steric hindrance or electronic deactivation .
  • The pyridylmethyl group in the target compound may require specialized catalysts or protecting groups to mitigate side reactions during synthesis.

Physical Properties

Physical states and melting points correlate with molecular symmetry and intermolecular interactions:

Table 3: Physical State and Stability
Compound Name Physical State Melting Point (°C)
Ethyl 3-oxo-2-phenylbutanoate Liquid -
Ethyl (2E)-3-oxo-2-(4-methylphenylhydrazono)butanoate Solid 70–72
Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate Solid 78–80

Key Observations :

  • The pyridylmethyl group likely renders the target compound a solid with a moderate melting point (predicted 80–100°C), similar to trimethoxybenzylidene analogs .
  • Liquid analogs like Ethyl 3-oxo-2-phenylbutanoate lack polar substituents, reducing crystalline stability .

Spectral Characterization

IR and NMR data highlight electronic environments:

Table 4: Spectral Data Comparison
Compound Name IR (cm⁻¹) ¹H-NMR (δ, ppm)
Ethyl (2E)-3-oxo-2-(3-chlorophenylhydrazono)butanoate NH: 3270; CO: 1710 8.53 (d, NH); 4.19 (dd, ester CH₂)
This compound (Predicted) CO: ~1720; pyridine C=N: ~1600 Pyridyl H: 7.0–8.5; ester CH₃: 1.2–1.4
Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate CO: 1705 3.89 (s, OCH₃); 4.16 (q, ester CH₂)

Key Observations :

  • The pyridine ring in the target compound would produce distinct aromatic proton signals at 7.0–8.5 ppm, absent in phenyl or benzyl analogs .
  • β-keto ester carbonyl peaks (~1710–1720 cm⁻¹) are consistent across analogs .

Key Observations :

  • The pyridylmethyl group may enhance binding to microbial or helminthic targets via hydrogen bonding or π-π stacking, though direct data are lacking.
  • CF₃ and NO₂ substituents show superior antimicrobial activity compared to non-electrophilic groups .

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